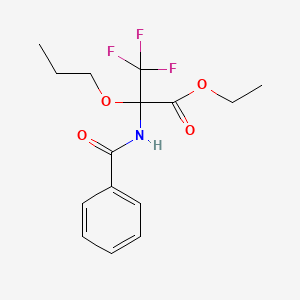
Ethyl 3,3,3-trifluoro-2-(phenylformamido)-2-propoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,3-trifluoro-2-(phenylformamido)-2-propoxypropanoate is a complex organic compound that features a trifluoromethyl group, a phenylformamido group, and a propoxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-(phenylformamido)-2-propoxypropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with phenyl isocyanate to form the phenylformamido intermediate. This intermediate is then reacted with 2-propoxypropanoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-(phenylformamido)-2-propoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-(phenylformamido)-2-propoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-(phenylformamido)-2-propoxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylformamido group can interact with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: A simpler compound with similar trifluoromethyl and ester groups.
Phenylformamide: Contains the phenylformamido group but lacks the trifluoromethyl and ester groups.
2-Propoxypropanoic acid: Contains the propoxypropanoate ester group but lacks the trifluoromethyl and phenylformamido groups.
Uniqueness
Ethyl 3,3,3-trifluoro-2-(phenylformamido)-2-propoxypropanoate is unique due to the combination of its trifluoromethyl, phenylformamido, and propoxypropanoate ester groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H18F3NO4 |
|---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
ethyl 2-benzamido-3,3,3-trifluoro-2-propoxypropanoate |
InChI |
InChI=1S/C15H18F3NO4/c1-3-10-23-14(15(16,17)18,13(21)22-4-2)19-12(20)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,19,20) |
InChI Key |
PIEPGKAKPDFWGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C(=O)OCC)(C(F)(F)F)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















